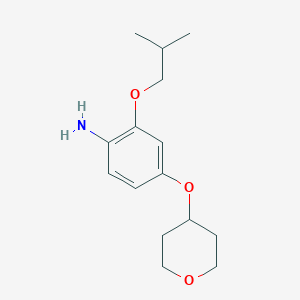
2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate is a chemical compound that belongs to the class of pyrrolidinone derivatives It is characterized by the presence of a pyrrolidinone ring and a brominated isonicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate typically involves the reaction of 3-bromoisonicotinic acid with 2,5-dioxopyrrolidin-1-yl derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an appropriate solvent, such as dichloromethane, at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the isonicotinic acid moiety can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
- Nucleophiles such as amines or thiols for substitution reactions.
- Coupling agents like DCC and catalysts like DMAP for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce more complex pyrrolidinone-based compounds .
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential anticonvulsant properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It is employed in various biological assays to study its effects on different biological pathways and targets.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in neurological pathways, thereby exerting its anticonvulsant effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Some compounds similar to 2,5-Dioxopyrrolidin-1-yl 3-bromoisonicotinate include:
- 2,5-Dioxopyrrolidin-1-yl 3-chloroisonicotinate
- 2,5-Dioxopyrrolidin-1-yl 3-fluoroisonicotinate
- 2,5-Dioxopyrrolidin-1-yl 3-iodoisonicotinate
Uniqueness
What sets this compound apart from its analogs is the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it unique compared to its chloro, fluoro, and iodo counterparts .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromopyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c11-7-5-12-4-3-6(7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKRBSYCTXXCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(3-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174545.png)
![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174549.png)
![6-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174552.png)
![6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174556.png)
![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174557.png)
![6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174561.png)
![6-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174569.png)



